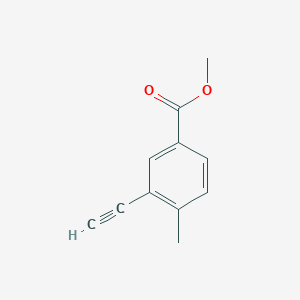

Methyl 3-ethynyl-4-methylbenzoate

Description

BenchChem offers high-quality Methyl 3-ethynyl-4-methylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-ethynyl-4-methylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-ethynyl-4-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c1-4-9-7-10(11(12)13-3)6-5-8(9)2/h1,5-7H,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJWDCLWLOGCXOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)OC)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70695149 | |

| Record name | Methyl 3-ethynyl-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70695149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255099-13-8 | |

| Record name | Methyl 3-ethynyl-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70695149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-ethynyl-4-methylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 3-ethynyl-4-methylbenzoate CAS number 1255099-13-8

This technical guide details the chemical identity, synthesis, and critical application of Methyl 3-ethynyl-4-methylbenzoate (CAS 1255099-13-8), a pivotal intermediate in the manufacture of third-generation tyrosine kinase inhibitors (TKIs).[1]

Strategic Intermediate for Ponatinib Synthesis[1]

Executive Summary

Methyl 3-ethynyl-4-methylbenzoate is a high-value organic building block primarily utilized in the synthesis of Ponatinib (Iclusig®), a pan-BCR-ABL inhibitor used to treat chronic myeloid leukemia (CML).[1] Structurally, it serves as the "linker" scaffold, providing the terminal alkyne required to connect the benzoate core to the imidazo[1,2-b]pyridazine pharmacophore via a Sonogashira cross-coupling reaction.[1] Its purity and stability are critical for minimizing homocoupling by-products (Glaser coupling) during downstream API manufacturing.

Chemical Identity & Properties

| Property | Specification |

| CAS Number | 1255099-13-8 |

| IUPAC Name | Methyl 3-ethynyl-4-methylbenzoate |

| Molecular Formula | C₁₁H₁₀O₂ |

| Molecular Weight | 174.20 g/mol |

| Appearance | Pale yellow to off-white solid |

| Melting Point | 68–72 °C |

| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in water |

| SMILES | COC(=O)C1=CC(=C(C=C1)C)C#C |

Structural Analysis

The compound features a methyl benzoate core substituted at the para position (relative to the ester) with a methyl group and at the meta position with an ethynyl group. The steric bulk of the ortho-methyl group (position 4) influences the reactivity of the alkyne at position 3, often requiring optimized catalytic systems to ensure efficient coupling.

Synthetic Utility & Mechanism[1][2]

The primary utility of CAS 1255099-13-8 lies in its role as a nucleophile in palladium-catalyzed cross-coupling reactions.

The "Linchpin" Role in Drug Synthesis

In the convergent synthesis of Ponatinib, this molecule acts as the Type II Alkyne Partner . It is typically coupled with 3-bromoimidazo[1,2-b]pyridazine to form the biaryl-alkyne core.[1]

Why this route? Using the methyl ester (instead of the free acid) improves solubility in organic solvents (THF, MeCN) and prevents catalyst poisoning by the carboxylic acid moiety during the sensitive Sonogashira cycle. The ester is hydrolyzed to the acid only after the difficult C-C bond formation is complete.

Experimental Protocols

Protocol A: Synthesis from Methyl 3-iodo-4-methylbenzoate

This two-step protocol generates the target compound from the commercially available iodo-precursor.

Reagents:

-

Methyl 3-iodo-4-methylbenzoate (1.0 eq)[1]

-

Trimethylsilylacetylene (TMS-acetylene) (1.2 eq)[1]

-

Pd(PPh₃)₂Cl₂ (0.02 eq)[1]

-

CuI (0.05 eq)[1]

-

Triethylamine (Et₃N) (3.0 eq)[1]

-

Solvents: THF (anhydrous), Methanol[1]

Step 1: Sonogashira Coupling (TMS Protection)[1]

-

Charge a reaction vessel with Methyl 3-iodo-4-methylbenzoate, Pd(PPh₃)₂Cl₂, and CuI.

-

Evacuate and backfill with nitrogen (3 cycles) to remove oxygen (Critical to prevent oxidative homocoupling).

-

Add anhydrous THF and Et₃N via syringe.

-

Add TMS-acetylene dropwise.

-

Heat to 60°C for 4–6 hours. Monitor by TLC/HPLC for disappearance of the iodide.

-

Workup: Filter through Celite to remove Pd/Cu residues. Concentrate the filtrate.

Step 2: Desilylation (Deprotection)[1]

-

Dissolve the crude TMS-intermediate in Methanol.

-

Add K₂CO₃ (2.0 eq) at 0°C.

-

Stir at room temperature for 2 hours.

-

Quench with water and extract with Ethyl Acetate.

-

Purify via silica gel column chromatography (Hexanes/EtOAc gradient).

-

Isolate Methyl 3-ethynyl-4-methylbenzoate as a pale solid.

Protocol B: Quality Control (NMR Characterization)

Standard: 400 MHz, DMSO-d₆

Visualizing the Pathway

The following diagrams illustrate the synthesis of the intermediate and its downstream application in Ponatinib manufacturing.

Diagram 1: Synthesis of Methyl 3-ethynyl-4-methylbenzoate[1]

Caption: Two-step synthesis via Sonogashira coupling followed by base-promoted desilylation.

Diagram 2: Application in Ponatinib Synthesis[5]

Caption: Convergent synthesis of Ponatinib showing the critical insertion point of the ethynyl benzoate.

Safety & Handling (MSDS Summary)

-

Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.).

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Terminal alkynes are prone to slow oxidation or polymerization upon prolonged exposure to air and light.

-

Handling: Use only in a chemical fume hood. Avoid contact with metal salts (except during catalysis) to prevent formation of explosive acetylides.

References

-

Design, Synthesis, and Biological Evaluation of Ponatinib Analogues. Journal of Medicinal Chemistry. (2018). Describes the Sonogashira coupling conditions and NMR characterization (Compound 8m). [1]

-

Synthesis method of Ponatinib. Patent CN103570724A. (2014). Details the industrial scale-up of the intermediate from the iodo-precursor.

-

Processes for making Ponatinib and intermediates thereof. US Patent 9493473B2. (2016). Provides alternative coupling strategies using the ethynyl benzoate.

-

Synthesis and identification of GZD856. NIH / PMC. (2017). Provides detailed experimental procedure for Methyl 3-ethynyl-4-methylbenzoate (Compound 9).

Sources

physical properties of Methyl 3-ethynyl-4-methylbenzoate (melting point, boiling point)

Executive Summary

Methyl 3-ethynyl-4-methylbenzoate (CAS: 1255099-13-8) is a critical aryl-alkyne building block, most notably utilized as a strategic intermediate in the synthesis of Ponatinib (Iclusig) , a third-generation Bcr-Abl tyrosine kinase inhibitor (TKI). Its structural significance lies in the ethynyl moiety, which serves as the "linker" allowing for Sonogashira coupling with imidazo[1,2-b]pyridazine scaffolds, a key step in constructing the pharmacophore required to overcome the T315I "gatekeeper" mutation in chronic myeloid leukemia (CML).[1]

This guide consolidates the physical properties, synthesis pathways, and characterization data necessary for the precise handling and validation of this compound in a research setting.

Chemical Identity & Structural Analysis[2][3]

| Attribute | Detail |

| IUPAC Name | Methyl 3-ethynyl-4-methylbenzoate |

| CAS Number | 1255099-13-8 |

| Molecular Formula | C₁₁H₁₀O₂ |

| Molecular Weight | 174.20 g/mol |

| SMILES | COC(=O)C1=CC=C(C)C(C#C)=C1 |

| Structural Features | [2][3][4][5][6][7] • Ethynyl Group (C-3): Reactive site for Sonogashira coupling.• Methyl Ester (C-1): Masked carboxylic acid; hydrolyzable to the free acid.• Methyl Group (C-4): Provides steric bulk; critical for kinase selectivity. |

Physical Properties Characterization[2][12]

Accurate physical property data is essential for process optimization. While often predicted in high-throughput databases, the experimental behavior of this compound is that of a low-melting solid.

Table 1: Physical Properties Profile

| Property | Value / Description | Source/Note |

| Physical State | Solid (Crystalline) | Experimental observation [1, 2] |

| Appearance | White to pale yellow powder | Varies by purity; yellowing indicates oxidation or trace Pd residues. |

| Boiling Point | 273.9 ± 33.0 °C (at 760 mmHg) | Predicted (ACD/Labs) [3] |

| Melting Point | Solid at RT | Specific experimental range is rarely reported in open literature; typically handled as a solid intermediate. |

| Solubility | Soluble in DMSO, CH₂Cl₂, EtOAc, Methanol.Insoluble in Water.[1] | Lipophilic ester nature (LogP ~2.6). |

| Flash Point | ~129 °C | Predicted; indicates thermal stability for standard reflux conditions. |

Scientist’s Note: The boiling point is theoretical. In practice, this compound should not be distilled at atmospheric pressure due to the risk of polymerization of the terminal alkyne.[1] Purification is best achieved via column chromatography or recrystallization from hexanes/ethyl acetate.

Synthesis & Experimental Protocol

The synthesis of Methyl 3-ethynyl-4-methylbenzoate typically follows a Sonogashira Cross-Coupling strategy. This protocol is preferred over direct alkynylation due to the instability of acetylene gas and the need for regioselectivity.

Workflow Diagram (Graphviz)

Caption: Two-step synthesis via Sonogashira coupling followed by desilylation to yield the terminal alkyne.

Detailed Methodology [1, 2]

-

Coupling: React Methyl 3-iodo-4-methylbenzoate with trimethylsilylacetylene (TMSA) in acetonitrile or THF using a Pd(dppf)Cl₂ catalyst (1 mol%), CuI co-catalyst, and Triethylamine base at 80°C.

-

Workup: Filter through Celite to remove Palladium residues (critical for preventing false positives in biological assays).

-

Deprotection: Treat the TMS-intermediate with Potassium Carbonate (K₂CO₃) in Methanol at room temperature.

-

Purification: Flash chromatography (Silica gel, Hexanes/EtOAc) yields the product as a white to pale yellow solid .

Characterization Standards (Self-Validating System)

To ensure the integrity of the intermediate before proceeding to complex coupling steps (e.g., Ponatinib synthesis), the following spectral data must be verified.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ (400 MHz)

| Proton (δ ppm) | Multiplicity | Integration | Assignment |

| 7.93 | Doublet (d) | 1H | Ar-H (C-2, ortho to ester/alkyne) |

| 7.85 | Doublet of Doublets (dd) | 1H | Ar-H (C-6) |

| 7.44 | Doublet (d) | 1H | Ar-H (C-5, ortho to methyl) |

| 4.49 | Singlet (s) | 1H | Terminal Alkyne C≡C-H (Diagnostic Peak) |

| 3.84 | Singlet (s) | 3H | Ester -OCH₃ |

| 2.44 | Singlet (s) | 3H | Ar-CH₃ |

Interpretation Logic:

-

The singlet at 4.49 ppm is the critical quality attribute (CQA). Absence of this peak indicates failure of the deprotection step.

-

The singlet at 2.44 ppm confirms the presence of the aryl-methyl group, distinguishing it from non-methylated benzoate analogs.

Mass Spectrometry (LC-MS)[8]

-

Ionization Mode: ESI (+)

-

Observed Mass: m/z 175.2 [M+H]⁺[1]

-

Theoretical Mass: 174.20 Da

Application in Drug Development

Methyl 3-ethynyl-4-methylbenzoate is an upstream intermediate for Ponatinib , designed to target the ATP-binding site of the BCR-ABL protein.

Mechanism of Action within Synthesis: The terminal alkyne of this compound acts as a nucleophile in a second Sonogashira coupling with 3-bromoimidazo[1,2-b]pyridazine . This forms the rigid ethynyl linker that spans the kinase active site, allowing the inhibitor to avoid steric clash with the bulky Isoleucine residue in the T315I mutant.[1]

References

-

Taylor & Francis (2017). Synthesis and identification of GZD856 as an orally bioavailable Bcr-AblT315I inhibitor.[1]

-

National Institutes of Health (PMC). Design, Synthesis, and Biological Evaluation of Dual Inhibitors of Discoidin Domain Receptors.[1][1]

-

ChemicalBook. Methyl 3-ethynyl-4-methylbenzoate Properties and Data.[1]

-

Google Patents (US9493473B2). Processes for making ponatinib and intermediates thereof.

Sources

- 1. CN103570724A - Synthesis method of ponatinib - Google Patents [patents.google.com]

- 2. Methyl 4-(trimethylsilylethynyl)benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methyl 3-ethynyl-4-methylbenzoate 97% | CAS: 1255099-13-8 | AChemBlock [achemblock.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Synthesis and identification of GZD856 as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. escholarship.org [escholarship.org]

solubility of Methyl 3-ethynyl-4-methylbenzoate in organic solvents

An In-depth Technical Guide to the Solubility of Methyl 3-ethynyl-4-methylbenzoate in Organic Solvents

Authored by: A Senior Application Scientist

Foreword

In the landscape of modern chemical research and pharmaceutical development, a profound understanding of a compound's physicochemical properties is paramount to its successful application. Among these properties, solubility stands out as a critical determinant for a wide range of processes, from reaction kinetics and purification to formulation and bioavailability. This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive technical overview of the solubility of Methyl 3-ethynyl-4-methylbenzoate.

While direct, quantitative solubility data for Methyl 3-ethynyl-4-methylbenzoate is not extensively documented in publicly available literature, this guide will equip you with the foundational knowledge and practical methodologies to predict, determine, and understand its solubility profile in common organic solvents. By leveraging theoretical principles and established experimental protocols, this document serves as both a predictive tool and a practical laboratory manual.

Introduction to Methyl 3-ethynyl-4-methylbenzoate

Methyl 3-ethynyl-4-methylbenzoate is an aromatic ester with the chemical formula C₁₁H₁₀O₂[1]. Its structure features a benzene ring substituted with a methyl group, a methyl ester group, and an ethynyl group. This unique combination of functional groups suggests its potential utility as a versatile building block in organic synthesis, particularly in the construction of more complex molecules through reactions involving the alkyne moiety, such as click chemistry or Sonogashira coupling.

Physicochemical Properties:

-

CAS Number: 1255099-13-8[1]

-

Molecular Formula: C₁₁H₁₀O₂[1]

-

Molecular Weight: 174.20 g/mol [2]

-

Physical Form: Solid[1]

-

Predicted XlogP: 2.4[3]

The predicted XlogP value of 2.4 suggests that Methyl 3-ethynyl-4-methylbenzoate is a relatively nonpolar compound, which provides a preliminary indication of its likely solubility in organic solvents[3].

Theoretical Principles of Solubility

The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like"[4]. This axiom is rooted in the thermodynamics of dissolution, which involves the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions.

The Role of Polarity

The polarity of both the solute and the solvent is a primary determinant of solubility. Polar solvents, characterized by a large dipole moment and often the ability to form hydrogen bonds, are effective at dissolving polar solutes. Conversely, nonpolar solvents, with low dipole moments and a lack of hydrogen bonding capability, are better suited for dissolving nonpolar solutes.

Methyl 3-ethynyl-4-methylbenzoate possesses both polar (the methyl ester group) and nonpolar (the benzene ring, methyl group, and ethynyl group) characteristics. The ester group can act as a hydrogen bond acceptor, which may contribute to its solubility in certain polar solvents. However, the overall nonpolar nature of the carbon-rich aromatic and alkyne functionalities will likely dominate its solubility behavior.

Hydrogen Bonding

The ability of a solute or solvent to engage in hydrogen bonding significantly influences solubility. While Methyl 3-ethynyl-4-methylbenzoate does not have a hydrogen bond donor, the oxygen atoms of the ester group can act as hydrogen bond acceptors. This suggests that it may exhibit some solubility in protic solvents (e.g., alcohols) that can donate hydrogen bonds.

Temperature Effects

For most solid solutes, solubility in organic solvents increases with temperature. This is because the dissolution process is often endothermic, meaning it requires an input of energy to overcome the lattice energy of the solid. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the dissolution of more solid.

Predicted Solubility Profile of Methyl 3-ethynyl-4-methylbenzoate

Based on the structural features of Methyl 3-ethynyl-4-methylbenzoate and the general solubility of analogous compounds like phenylacetylene and aromatic esters, a qualitative solubility profile can be predicted. Phenylacetylene, a structurally related compound, is reported to be soluble in acetone, diethyl ether, and ethanol, but insoluble in water[5]. Poly(phenylacetylene) derivatives also demonstrate good solubility in common organic solvents such as toluene and tetrahydrofuran (THF)[6][7].

Table 1: Predicted Qualitative Solubility of Methyl 3-ethynyl-4-methylbenzoate in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar | Toluene, Hexane | High | The nonpolar aromatic ring and hydrocarbon backbone of the solute will interact favorably with nonpolar solvents. |

| Polar Aprotic | Tetrahydrofuran (THF), Dichloromethane (DCM), Acetone, Ethyl Acetate | High to Moderate | These solvents have a moderate polarity and can interact with both the polar ester group and the nonpolar parts of the molecule. |

| Polar Protic | Methanol, Ethanol | Moderate to Low | The ability of the ester to accept hydrogen bonds may allow for some solubility, but the large nonpolar portion of the molecule will limit it. |

| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Very Low to Insoluble (in water), Potentially Soluble (in DMSO) | The compound is predominantly nonpolar and lacks strong hydrogen bond donating capabilities, making it poorly soluble in water. DMSO is a strong polar aprotic solvent and may be effective. |

Experimental Determination of Solubility

To obtain quantitative solubility data, experimental determination is essential. The shake-flask method is a widely recognized and recommended technique for determining the equilibrium solubility of a compound[8][9].

Shake-Flask Method: A Step-by-Step Protocol

This protocol provides a standardized procedure for determining the thermodynamic solubility of Methyl 3-ethynyl-4-methylbenzoate.

Materials:

-

Methyl 3-ethynyl-4-methylbenzoate (solid)

-

Selected organic solvents (high purity)

-

Glass vials with screw caps

-

Orbital shaker or vortex mixer

-

Thermostatically controlled environment (e.g., incubator or water bath)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid Methyl 3-ethynyl-4-methylbenzoate to a series of glass vials. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached.

-

Add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. Agitation should be vigorous enough to keep the solid suspended but not so vigorous as to cause splashing[8].

-

Allow the mixture to equilibrate for a sufficient period, typically 24-48 hours, to ensure that the solution is saturated.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

-

Analysis:

-

Prepare a series of standard solutions of Methyl 3-ethynyl-4-methylbenzoate of known concentrations in the same solvent.

-

Analyze the filtered sample and the standard solutions using a suitable analytical technique such as HPLC or UV-Vis spectrophotometry to determine the concentration of the solute in the saturated solution.

-

Construct a calibration curve from the standard solutions to accurately quantify the concentration in the experimental sample.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L, at the specified temperature.

-

Alternative Method: Laser Nephelometry

For high-throughput screening of solubility, laser nephelometry is a rapid and efficient alternative[10][11]. This technique measures the light scattered by undissolved particles in a solution. A sharp increase in scattered light indicates the point at which the compound precipitates from the solution, thus defining its kinetic solubility[11]. While faster, it's important to note that kinetic solubility can sometimes differ from the thermodynamic solubility determined by the shake-flask method[12].

Data Presentation and Visualization

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and analysis.

Table 2: Template for Reporting Experimental Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method Used |

| e.g., Toluene | 25 | Shake-Flask | ||

| e.g., Acetone | 25 | Shake-Flask | ||

| e.g., Ethanol | 25 | Shake-Flask |

Factors Influencing Solubility: A Visual Representation

The interplay of various factors governing the solubility of Methyl 3-ethynyl-4-methylbenzoate can be visualized as follows:

Caption: Factors influencing the solubility of Methyl 3-ethynyl-4-methylbenzoate.

Conclusion

While specific, published quantitative solubility data for Methyl 3-ethynyl-4-methylbenzoate is scarce, a comprehensive understanding of its chemical structure and the fundamental principles of solubility allows for robust predictions of its behavior in various organic solvents. This guide has provided a theoretical framework for anticipating its solubility profile, highlighting its likely preference for nonpolar and moderately polar aprotic solvents.

Furthermore, the detailed experimental protocol for the shake-flask method offers a reliable and standardized approach for researchers to determine the precise solubility of this compound in their own laboratories. By combining theoretical prediction with empirical determination, scientists and developers can confidently proceed with applications requiring a thorough knowledge of the solubility of Methyl 3-ethynyl-4-methylbenzoate.

References

-

Rowan. (n.d.). Predicting Solubility. Retrieved from [Link]

-

Al-Mulla, A., & Al-Assadi, F. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PMC. Retrieved from [Link]

-

Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

-

McDonagh, J. L., et al. (2025, October 7). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Retrieved from [Link]

-

Scribd. (n.d.). Procedure for Determining Solubility of Organic Compounds. Retrieved from [Link]

-

Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Retrieved from [Link]

-

Cole, T., & Fortaner Torrent, S. (2023). Solubility Determination of Chemicals by Nephelometry. JRC Publications Repository. Retrieved from [Link]

-

World Health Organization (WHO). (2019). Annex 4. Retrieved from [Link]

-

Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry. Retrieved from [Link]

-

Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

BMG Labtech. (n.d.). What is Nephelometry: Meaning & Examples. Retrieved from [Link]

-

Saal, C. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Retrieved from [Link]

-

PubChemLite. (n.d.). Methyl 3-ethynyl-4-methylbenzoate (C11H10O2). Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

Avdeef, A., et al. (2005). Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. PubMed. Retrieved from [Link]

-

Chemister.ru. (n.d.). phenylacetylene. Retrieved from [Link]

-

OSTI.GOV. (n.d.). Investigation of poly(phenylacetylene) derivatives for carbon precursor with high carbon yield and good solubility. Retrieved from [Link]

-

NIH. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. PMC. Retrieved from [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

American Chemical Society. (2023, January 27). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. Analytical Chemistry. Retrieved from [Link]

-

American Chemical Society. (n.d.). Preparation, Alignment, and Optical Properties of Soluble Poly(phenylacetylene)-Wrapped Carbon Nanotubes. ACS Publications. Retrieved from [Link]

-

PubChem. (n.d.). 3-Ethynyl-4-methylbenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-ethynylbenzoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-hydroxy-4-[2-(trimethylsilyl)ethynyl]benzoate. Retrieved from [Link]

-

Matić, M., et al. (2012). The Reactivity of Benzoates in Mixtures of Water and Aprotic Solvents. Croatica Chemica Acta. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzoic Acid Esters, Benzoates. Retrieved from [Link]

-

Sciencemadness Wiki. (2020, January 3). Phenylacetylene. Retrieved from [Link]

-

Singh, A. K. (2019). Solvent effect and kinetics on ethyl benzoate in aqueous solvent system. International Journal of Chemical Science. Retrieved from [Link]

-

MDPI. (2024, January 2). Solvent Influence in the Synthesis of Lead(II) Complexes Containing Benzoate Derivatives. Retrieved from [Link]

-

Ruoff, R. S., et al. (n.d.). Solubility of C60 in a Variety of Solvents. Fullerene Science and Technology. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-iodo-4-methylbenzoate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]

-

American Chemical Society. (n.d.). Facile synthesis of ethynylated benzoic acid derivatives and aromatic compounds via ethynyltrimethylsilane. The Journal of Organic Chemistry. Retrieved from [Link]

Sources

- 1. Methyl 3-ethynyl-4-methylbenzoate | 1255099-13-8 [sigmaaldrich.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. PubChemLite - Methyl 3-ethynyl-4-methylbenzoate (C11H10O2) [pubchemlite.lcsb.uni.lu]

- 4. Predicting Solubility | Rowan [rowansci.com]

- 5. phenylacetylene [chemister.ru]

- 6. osti.gov [osti.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. who.int [who.int]

- 9. bioassaysys.com [bioassaysys.com]

- 10. rheolution.com [rheolution.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

Technical Guide: Safety, Handling, and Operational Protocols for Methyl 3-ethynyl-4-methylbenzoate

[1]

Executive Summary & Compound Profile

Methyl 3-ethynyl-4-methylbenzoate (CAS: 1255099-13-8) is a functionalized benzoate ester characterized by a terminal alkyne moiety.[1][2][3] It serves as a vital pharmacophore building block, most notably in the synthesis of Ponatinib (IClusion), a multi-targeted tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML).

The presence of the terminal ethynyl group (-C≡CH) introduces specific reactivity hazards—primarily the risk of explosive metal acetylide formation and oxidative homocoupling (Glaser coupling)—which necessitate rigorous handling protocols beyond standard organic safety measures.[4]

Physicochemical Identification

| Property | Specification |

| CAS Number | 1255099-13-8 |

| IUPAC Name | Methyl 3-ethynyl-4-methylbenzoate |

| Molecular Formula | C₁₁H₁₀O₂ |

| Molecular Weight | 174.20 g/mol |

| Physical State | Pale-yellow to yellow-brown solid |

| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Sparingly soluble in water |

| Key Functional Groups | Methyl Ester (Hydrolysis risk), Terminal Alkyne (Reactivity risk) |

Hazard Characterization & Toxicology

GHS Classification

Based on structural analogs and available Safety Data Sheets (SDS), this compound is classified under Category 2/2A for irritation.

-

H302: Harmful if swallowed.[3]

Critical Reactive Hazards (The "Hidden" Risks)

While the GHS classification covers acute toxicity, the process safety risks stem from the alkyne functionality:

-

Metal Acetylide Formation:

-

Mechanism: The terminal proton of the ethynyl group (pKa ~25) is weakly acidic. Upon contact with heavy metals (Copper, Silver, Mercury) in basic or neutral media, it can form metal acetylides.[1][4]

-

Risk: Dry copper acetylides are shock-sensitive explosives. This is a critical risk during Sonogashira couplings where CuI is used as a co-catalyst [1].

-

-

Exothermic Polymerization:

-

Terminal alkynes are thermodynamically unstable relative to their polymers. Uncontrolled heating or exposure to radical initiators can trigger exothermic polymerization.

-

Storage & Stability Protocol

To maintain chemical integrity and prevent degradation (specifically oxidative homocoupling), strict storage controls are required.[4]

Storage Workflow Diagram

Figure 1: Logic flow for the intake, storage, and dispensing of labile alkyne intermediates.

Protocol Standards:

-

Temperature: Store at 2–8°C .

-

Atmosphere: Headspace must be purged with Argon or Nitrogen. Oxygen promotes Glaser coupling (dimerization to diynes).

-

Container: Amber glass vials with Teflon-lined caps to prevent light-induced radical formation.

Operational Protocol: Sonogashira Coupling

The primary application of Methyl 3-ethynyl-4-methylbenzoate is in cross-coupling reactions (e.g., synthesis of Ponatinib intermediates).[1] The following protocol mitigates the risk of copper acetylide accumulation.

Safe Handling in Synthesis

Context: Coupling with 3-bromoimidazo[1,2-b]pyridazine using Pd(PPh₃)₄ and CuI [2].[1][9]

Step-by-Step Methodology:

-

Deoxygenation (Critical):

-

Why: Oxygen causes oxidative homocoupling of the alkyne, consuming the starting material and generating impurities.

-

Action: Sparge all solvents (DMF or MeCN) with Nitrogen for 30 minutes before adding the catalyst.

-

-

Reagent Addition Order:

-

Charge the Aryl Halide and Methyl 3-ethynyl-4-methylbenzoate first.[1]

-

Add the Base (e.g., Triethylamine or DIPEA).

-

Add the Palladium Catalyst.

-

LAST ADDITION: Add Copper(I) Iodide (CuI).

-

Reasoning: Adding CuI last ensures the catalytic cycle begins immediately, minimizing the residence time of free copper acetylide species in the absence of the cross-coupling partner.

-

-

Work-up & Quenching (Copper Removal):

-

Hazard:[2][4][5][6][7][8] Residual copper in the organic layer can form acetylides with unreacted alkyne during concentration/drying.

-

Protocol: Wash the organic layer with 10% aqueous Ammonium Hydroxide (NH₄OH) or a saturated EDTA solution .

-

Mechanism:[2][7] Ammonia/EDTA chelates copper species, pulling them into the aqueous phase and rendering the organic layer safe for rotary evaporation.

-

Reaction Safety Workflow

Figure 2: Process safety workflow for Sonogashira coupling involving terminal alkynes.

Emergency Response & Waste Disposal

Spill Management

-

Solid Spill: Dampen with water to prevent dust generation. Scoop into a container. Do not use metal tools (steel/iron is okay, but avoid copper/brass tools).

-

Decontamination: Wipe surfaces with a dilute soap solution.

Fire Fighting

-

Media: Water spray, Carbon Dioxide (CO₂), Dry Chemical.[7]

-

Warning: In a fire, the compound may decompose to release CO, CO₂, and potentially reactive soot. If large quantities are involved, assume risk of pressure build-up in sealed containers.[1]

Waste Disposal[5]

-

Segregation: Do not mix alkyne waste with waste streams containing heavy metals (Ag, Cu, Hg) unless the metals have been chelated/quenched.

-

Labeling: Clearly label waste as "Organic Solid - Irritant - Terminal Alkyne."

References

-

Huang, W. S., et al. (2010). "Discovery of 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-[4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl]benzamide (AP24534), a Potent, Orally Active Pan-Inhibitor of Breakpoint Cluster Region-Abelson (BCR-ABL) Kinase Including the T315I Gatekeeper Mutant."[1][10] Journal of Medicinal Chemistry, 53(12), 4701-4719.[1][10]

Sources

- 1. CN103570724A - Synthesis method of ponatinib - Google Patents [patents.google.com]

- 2. 1429617-95-7|Methyl 4-ethyl-3-ethynylbenzoate|BLD Pharm [bldpharm.com]

- 3. Methyl 3-ethynyl-4-methylbenzoate | 1255099-13-8 [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. fishersci.com [fishersci.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. US9493473B2 - Processes for making ponatinib and intermediates thereof - Google Patents [patents.google.com]

- 10. medkoo.com [medkoo.com]

Strategic Utilization of Methyl 3-ethynyl-4-methylbenzoate: From Kinase Inhibitor Scaffolds to Functional Materials

Executive Summary

Methyl 3-ethynyl-4-methylbenzoate (CAS: 1255099-13-8) is a specialized bifunctional building block characterized by an orthogonal reactivity profile.[1] It features a terminal alkyne (susceptible to Sonogashira coupling and cycloadditions) and a methyl ester (a masked carboxylic acid for amide bond formation).

Its primary industrial utility lies in the synthesis of "Type II" tyrosine kinase inhibitors (TKIs), most notably Ponatinib (Iclusig) . The molecule’s specific substitution pattern—the ortho-methyl group relative to the alkyne—is not merely incidental; it provides the necessary steric bulk to evade the "gatekeeper" mutations (e.g., T315I in BCR-ABL) that render first-generation inhibitors like Imatinib ineffective.

Part 1: Structural Analysis & Reactivity Profile

The utility of Methyl 3-ethynyl-4-methylbenzoate stems from its ability to serve as a rigid, linear linker between two pharmacophores while maintaining specific electronic and steric properties.

The "Ortho-Methyl" Effect

In medicinal chemistry, the methyl group at the C4 position (ortho to the alkyne) serves a critical function. In the context of BCR-ABL inhibition:

-

Conformational Lock: The methyl group restricts the rotation of the phenyl ring when bound in the kinase pocket, reducing the entropic penalty of binding.

-

Lipophilic Contact: It engages in Van der Waals interactions with the hydrophobic regions of the ATP-binding pocket (specifically the P-loop).

-

Mutation Evasion: Unlike hydrogen bond donors/acceptors that might be disrupted by mutations, the methyl group's steric bulk allows the inhibitor to accommodate the isoleucine residue in the T315I mutation.

Orthogonal Reactivity Map

The molecule possesses two distinct reactive centers that can be manipulated independently.

Figure 1: Orthogonal reactivity map demonstrating the independent derivatization pathways for the alkyne and ester moieties.[2][3]

Part 2: Primary Application – Synthesis of Ponatinib[4][5][6]

The most authoritative application of this molecule is as the "Linker-Tail" precursor in the convergent synthesis of Ponatinib. The synthesis typically follows a modular approach where the alkyne is coupled to a heteroaryl halide.

The Convergent Strategy

The synthesis generally involves coupling Methyl 3-ethynyl-4-methylbenzoate (or its hydrolyzed acid form) with a halogenated imidazo[1,2-b]pyridazine.

Why use the Ester? While the acid can be used, the methyl ester is often preferred in early steps because:

-

Solubility: It is significantly more soluble in organic solvents (DCM, THF) than the free acid, facilitating easier handling and purification.

-

Catalyst Compatibility: Free carboxylic acids can sometimes poison Pd catalysts or form unreactive salts with the copper co-catalyst in Sonogashira reactions.

Detailed Protocol: Sonogashira Coupling

This protocol describes the coupling of Methyl 3-ethynyl-4-methylbenzoate with 3-iodoimidazo[1,2-b]pyridazine.

Reagents:

-

Substrate A: Methyl 3-ethynyl-4-methylbenzoate (1.0 equiv)[1]

-

Substrate B: 3-Iodoimidazo[1,2-b]pyridazine (1.1 equiv)

-

Catalyst: PdCl₂(PPh₃)₂ (0.05 equiv) or Pd(PPh₃)₄

-

Co-Catalyst: CuI (0.10 equiv)

-

Base/Solvent: Triethylamine (Et₃N) / DMF (1:3 ratio) or pure Et₃N if solubility permits.

Step-by-Step Methodology:

-

Degassing (Critical): In a flame-dried Schlenk flask, dissolve Substrate B in anhydrous DMF/Et₃N. Sparge with Argon for 15 minutes. Oxygen presence leads to Glaser homocoupling (dimerization of the alkyne), which is the primary impurity.

-

Catalyst Addition: Add PdCl₂(PPh₃)₂ and CuI under a positive stream of Argon. The solution typically turns dark.

-

Alkyne Addition: Add Methyl 3-ethynyl-4-methylbenzoate (dissolved in minimal degassed DMF) dropwise via syringe.

-

Reaction: Stir at room temperature for 4–6 hours. If conversion is slow (monitored by LCMS), heat to 50°C. Note: Excessive heat (>80°C) can cause alkyne degradation.

-

Workup: Dilute with EtOAc, wash with water (x3) to remove DMF, and wash with brine. Dry over Na₂SO₄.

-

Purification: Flash chromatography (Hexane/EtOAc). The product is the methyl ester-linked intermediate.

Workflow Diagram

Figure 2: Convergent synthetic workflow for Ponatinib utilizing the methyl ester as the stable coupling partner.

Part 3: Secondary Applications & Materials Science[7]

Beyond pharmaceutical synthesis, the molecule serves as a high-value monomer in materials science due to its rigid, conjugated structure.

Functional Polymers (Polyacetylenes)

The terminal alkyne can undergo polymerization catalyzed by Rhodium (Rh) or Molybdenum (Mo) catalysts to form substituted polyacetylenes.

-

Application: These polymers are often used as membranes for gas separation or as precursors for conductive organic materials. The ester group allows for post-polymerization modification (e.g., hydrolysis to make the polymer water-soluble).

"Click" Chemistry Probes

In chemical biology, the molecule is used as a "tag." The ester can be conjugated to a drug or protein, leaving the alkyne free. This alkyne can then be reacted with an azide-fluorophore via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for imaging purposes.

Part 4: Technical Specifications & Handling

Stability Profile

-

Oxidation: The terminal alkyne is moderately sensitive to oxidation upon prolonged exposure to air, leading to the formation of diyne dimers (Glaser coupling products).

-

Polymerization: Stable at room temperature in solid form. However, in concentrated solutions or presence of trace metals, it may oligomerize.

Storage Recommendations

-

Temperature: Store at 2–8°C.

-

Atmosphere: Store under Argon or Nitrogen.

-

Container: Amber glass to prevent potential UV-induced isomerization or degradation.

Quantitative Data: Solubility Table

| Solvent | Solubility (mg/mL) | Suitability for Reaction |

| Dichloromethane (DCM) | >100 | Excellent (Amidation/Esterification) |

| DMF | >100 | Excellent (Sonogashira Coupling) |

| THF | >80 | Good (Hydrolysis/Reduction) |

| Methanol | ~20 | Moderate (Transesterification) |

| Water | <0.1 | Poor (Requires co-solvent) |

References

-

Ariad Pharmaceuticals, Inc. (2016). Processes for making ponatinib and intermediates thereof. U.S. Patent No. 9,493,473. Washington, DC: U.S. Patent and Trademark Office. Link

-

Shanghai Dehe Pharmaceutical Co., Ltd. (2014). Synthesis method of ponatinib. CN Patent No. 103570724A. Link

-

Houska, M., Stutz, B., & Seitz, O. (2021).[4] NCL-enabled synthesis of Bcr-Abl inhibitors. Chemical Science, 12(43), 14429-14436. Link

-

Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. Link

Sources

Part 1: The Predominant Synthetic Route: Sonogashira Cross-Coupling

An In-depth Technical Guide to the Synthesis of Methyl 3-ethynyl-4-methylbenzoate

This guide provides a comprehensive overview of the synthetic methodologies for preparing Methyl 3-ethynyl-4-methylbenzoate, a valuable building block in medicinal chemistry and materials science. We will delve into the predominant synthetic strategy, the Sonogashira cross-coupling reaction, offering mechanistic insights, detailed protocols, and practical considerations. Furthermore, this guide will cover the synthesis of key precursors to ensure a holistic understanding of the entire synthetic pathway.

The most reliable and widely adopted method for synthesizing Methyl 3-ethynyl-4-methylbenzoate is the Sonogashira cross-coupling reaction. This powerful C-C bond-forming reaction couples a terminal alkyne with an aryl halide.[1][2] Its tolerance for a wide range of functional groups and relatively mild reaction conditions make it an ideal choice for complex molecule synthesis.[1]

Mechanistic Overview: The Palladium and Copper Catalytic Cycles

The Sonogashira reaction operates through two interconnected catalytic cycles: a palladium cycle and a copper(I) co-catalyst cycle.[2][3]

-

Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (Methyl 3-iodo-4-methylbenzoate) to form a Pd(II) complex. This is the activation step for the aryl halide.

-

Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate. This step increases the nucleophilicity of the alkyne.

-

Transmetalation: The copper acetylide then transfers its alkynyl group to the Pd(II) complex, regenerating the copper(I) catalyst. This is often the rate-determining step.[3]

-

Reductive Elimination: The resulting Pd(II) complex, now bearing both the aryl and alkynyl groups, undergoes reductive elimination to yield the final product (Methyl 3-ethynyl-4-methylbenzoate) and regenerate the active Pd(0) catalyst.

Caption: Figure 1: Simplified Sonogashira Catalytic Cycle

Key Starting Material: Methyl 3-iodo-4-methylbenzoate

The choice of starting material is critical for a successful coupling reaction. Methyl 3-iodo-4-methylbenzoate (CAS 90347-66-3) is the preferred precursor for this synthesis.[4]

-

Reactivity of the Halide: The reactivity of aryl halides in the oxidative addition step follows the trend I > Br > Cl.[1] The carbon-iodine bond is the weakest, allowing the reaction to proceed under milder conditions with lower catalyst loadings compared to the corresponding bromo or chloro derivatives.

-

Ester Functionality: The methyl ester is a robust functional group that is generally inert to the basic conditions of the Sonogashira reaction, preventing unwanted side reactions.

The Alkyne Source: Trimethylsilylacetylene (TMSA)

While acetylene gas can be used, it is often impractical and hazardous. A superior alternative is (Trimethylsilyl)acetylene (TMSA). This reagent is a liquid, making it easy to handle and measure accurately. The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne's acidic proton. The typical strategy involves two steps:

-

Sonogashira Coupling: The coupling reaction is performed with TMSA to yield Methyl 3-((trimethylsilyl)ethynyl)-4-methylbenzoate.

-

Deprotection: The TMS group is easily removed under mild basic conditions (e.g., potassium carbonate in methanol) to reveal the terminal alkyne. This deprotection can often be performed in the same pot, simplifying the workflow.[5]

Detailed Experimental Protocol

This protocol describes a reliable, two-step, one-pot procedure starting from Methyl 3-iodo-4-methylbenzoate.

Materials:

-

Methyl 3-iodo-4-methylbenzoate (1.0 equiv)

-

(Trimethylsilyl)acetylene (1.2 - 1.5 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 - 0.05 equiv)

-

Copper(I) iodide (CuI) (0.04 - 0.10 equiv)

-

Triethylamine (TEA) or Diisopropylamine (DIPA) (2.0 - 3.0 equiv)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

-

Potassium Carbonate (K₂CO₃)

-

Methanol (MeOH)

Caption: Figure 2: Experimental Workflow for Synthesis

Step-by-Step Procedure:

-

Reaction Setup: To a dry, oven-baked flask under an inert atmosphere (Nitrogen or Argon), add Methyl 3-iodo-4-methylbenzoate (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.06 equiv).

-

Solvent and Base Addition: Add anhydrous THF and triethylamine (3.0 equiv). Stir the mixture until all solids are dissolved. The solution may appear as a yellow-green suspension.

-

Alkyne Addition: Add (trimethylsilyl)acetylene (1.2 equiv) dropwise via syringe. An exotherm may be observed.

-

Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours or until consumption of the starting material is confirmed by TLC or LC-MS. Gentle heating (e.g., 60 °C) can be applied to accelerate the reaction if necessary.[6]

-

In-Situ Deprotection: Once the coupling is complete, add methanol to the reaction mixture, followed by solid potassium carbonate (2.0 equiv).

-

Deprotection Monitoring: Stir at room temperature for 1-3 hours, monitoring the conversion of the TMS-protected intermediate to the final product.

-

Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues. Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate, wash with water and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield pure Methyl 3-ethynyl-4-methylbenzoate.

Optimization and Copper-Free Variants

While the described protocol is robust, certain applications may require optimization.

-

Ligand Choice: The choice of phosphine ligand on the palladium catalyst can significantly impact reactivity. Bulky, electron-rich ligands can facilitate the coupling of less reactive aryl bromides or chlorides.[3][7]

-

Base: While triethylamine is common, other bases like diisopropylamine (DIPA) can be used. Inorganic bases such as cesium carbonate have also been employed, particularly in copper-free conditions.[8]

-

Copper-Free Sonogashira: The copper co-catalyst can sometimes lead to the formation of alkyne homocoupling (Glaser coupling) byproducts. Copper-free Sonogashira protocols have been developed to circumvent this issue, often requiring more specialized palladium catalysts or different reaction conditions.[3][7] These methods are particularly valuable in the synthesis of sensitive pharmaceutical intermediates where minimizing copper contamination is critical.

Part 2: Synthesis of the Key Precursor

A reliable supply of the starting material is paramount. Methyl 3-iodo-4-methylbenzoate is not always readily available and may need to be synthesized. A common route begins with 4-methyl-3-nitrobenzoic acid.

Caption: Figure 3: Synthetic Route to Methyl 3-iodo-4-methylbenzoate

Protocol: Synthesis of Methyl 4-methyl-3-nitrobenzoate

This initial step protects the carboxylic acid as a methyl ester, which is more compatible with subsequent reduction steps.

-

Setup: To a solution of 4-methyl-3-nitrobenzoic acid (1.0 equiv) in methanol (approx. 0.5 M), add concentrated sulfuric acid (H₂SO₄) (0.1 equiv) dropwise.[9]

-

Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

-

Work-up: Cool the reaction to room temperature and remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate and carefully wash with a saturated sodium bicarbonate (NaHCO₃) solution, followed by brine.

-

Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate to yield Methyl 4-methyl-3-nitrobenzoate, which is often pure enough for the next step.[9]

Protocol: Reduction, Diazotization, and Iodination

This three-step sequence transforms the nitro group into the required iodo group.

-

Nitro Reduction: Dissolve Methyl 4-methyl-3-nitrobenzoate in a suitable solvent (e.g., ethanol or ethyl acetate). Add a reducing agent such as tin(II) chloride (SnCl₂) in concentrated HCl, or perform catalytic hydrogenation with H₂ gas and a Palladium on carbon (Pd/C) catalyst. This yields Methyl 3-amino-4-methylbenzoate.[10]

-

Diazotization: Dissolve the resulting amine in an aqueous acid solution (e.g., HCl or H₂SO₄) and cool to 0-5 °C in an ice bath. Add a solution of sodium nitrite (NaNO₂) in water dropwise, keeping the temperature below 5 °C to form the diazonium salt intermediate.

-

Sandmeyer Iodination: To the cold diazonium salt solution, add a solution of potassium iodide (KI) in water. The diazonium group is displaced by iodide. Allow the reaction to warm to room temperature and stir until nitrogen evolution ceases.

-

Work-up and Purification: Extract the product with an organic solvent, wash, dry, and purify by column chromatography to obtain Methyl 3-iodo-4-methylbenzoate.

Data Summary

The following table summarizes typical reaction conditions for the key Sonogashira coupling step.

| Starting Material | Alkyne Partner | Catalyst System (Pd/Cu) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| Methyl 3-iodo-4-methylbenzoate | TMSA | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | THF | 60 | High | [6] |

| Aryl Iodide (General) | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Triethylamine | DMF | RT - 110 | 80-95 | [2] |

| Aryl Bromide (General) | Terminal Alkyne | Pd(PhCN)₂Cl₂/P(t-Bu)₃ (Copper-Free) | Cs₂CO₃ | Dioxane | RT | 85-98 | [8] |

Conclusion

The synthesis of Methyl 3-ethynyl-4-methylbenzoate is most effectively achieved via a palladium and copper-catalyzed Sonogashira cross-coupling reaction. The use of Methyl 3-iodo-4-methylbenzoate as the aryl halide and (trimethylsilyl)acetylene as the alkyne source provides a reliable and high-yielding route. Understanding the synthesis of the key iodo-precursor from commercially available materials ensures a complete and robust synthetic strategy. For applications requiring high purity and minimal metal contamination, copper-free Sonogashira variants present a valuable alternative. This guide provides the foundational knowledge and practical protocols for researchers to successfully synthesize this important chemical building block.

References

-

Chemistry Steps. (n.d.). Alkyl Halides to Alkynes. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Subsituted arene synthesis by alkynylation. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Preparation of Alkynes. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of aryl allyl alkynes via reaction with allyl amine and aryl alkynoic acids through decarboxylation. Retrieved from [Link]

-

PMC. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Preparation of Alkynes by Elimination Reactions - Practice Problems. Retrieved from [Link]

- (2021). Efficient Green Synthesis of Aryl Halides by Alkyne Functionalization. Hans Journal of Analytical Chemistry, 10(2).

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

Global Chemical Market. (n.d.). Exploring Methyl 3-Iodo-4-Methylbenzoate: Properties and Applications. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Substituted alkyne synthesis by C-C coupling. Retrieved from [Link]

-

PMC. (2021, June 9). Recyclable Catalysts for Alkyne Functionalization. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of methyl 3-methoxy-4-methylbenzoate. Retrieved from [Link]

-

CDC Stacks. (n.d.). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-iodo-4-methylbenzoate. Retrieved from [Link]

-

MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Retrieved from [Link]

- Google Patents. (n.d.). CN113248373A - Preparation method of methyl benzoate compound.

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. pdf.smolecule.com [pdf.smolecule.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. innospk.com [innospk.com]

- 5. Subsituted arene synthesis by alkynylation [organic-chemistry.org]

- 6. 3-Ethynyl-4-methyl-benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. stacks.cdc.gov [stacks.cdc.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: Utilization of Methyl 3-ethynyl-4-methylbenzoate in the Synthesis of Next-Generation Tyrosine Kinase Inhibitors

Document Type: Advanced Application Note & Synthetic Protocol Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Structural Rationale

The development of third-generation Tyrosine Kinase Inhibitors (TKIs) was driven by the urgent clinical need to overcome the BCR-ABL T315I "gatekeeper" mutation, which confers severe resistance to early-generation therapies like Imatinib and Nilotinib[1]. The mutation replaces a threonine residue with a bulky isoleucine, creating a steric clash that physically blocks drug binding[1].

To bypass this, medicinal chemists designed molecules like Ponatinib and its analogs (e.g., GZD856 ) utilizing a rigid, linear carbon-carbon triple bond[1]. This alkyne linker acts as a molecular "spacer," projecting the right-hand pharmacophore into the hydrophobic pocket without clashing with the isoleucine side chain[1].

Methyl 3-ethynyl-4-methylbenzoate (CAS: 1255099-13-8) is the critical, commercially available building block that provides this essential alkyne moiety[2]. It features a terminal alkyne ready for cross-coupling and a para-methylbenzoate core perfectly primed for downstream functionalization[2].

Fig 1. Structural rationale for alkyne-linked TKIs overcoming BCR-ABL T315I resistance.

Synthetic Strategy & Workflow

The construction of the diarylalkyne core relies on a highly efficient, sequential palladium-catalyzed Sonogashira cross-coupling strategy[1]. The workflow minimizes protecting group manipulations and leverages direct aminolysis to form the final drug scaffold.

Fig 2. Step-by-step synthetic workflow for assembling diarylalkyne TKI scaffolds.

Detailed Experimental Protocols

The following protocols are engineered for high reproducibility, detailing the causality behind specific reagent choices and providing self-validating analytical checkpoints.

Synthesis of the Alkyne Building Block (Methyl 3-ethynyl-4-methylbenzoate)

This step establishes the alkyne handle via a protected acetylene intermediate[1].

-

Reagents: Methyl 3-iodo-4-methylbenzoate (10 mmol), trimethylsilylacetylene (10 mmol), Pd(dppf)Cl₂ (0.1 mmol), CuI (1 mmol), Et₃N (10 mL), MeCN (20 mL)[1].

-

Causality & Field Insights:

-

Catalyst Selection: While standard Pd(PPh₃)₄ is often used, we strongly recommend Pd(dppf)Cl₂. The bidentate dppf ligand enforces a cis geometry on the palladium center, which accelerates the reductive elimination step and prevents catalyst deactivation by the sterically demanding ortho-methyl group on the benzoate ring[1].

-

Co-catalyst: CuI generates a highly nucleophilic copper acetylide in situ, facilitating rapid transmetalation.

-

Degassing: Rigorous argon sparging is mandatory. Trace oxygen will trigger Glaser homocoupling of the TMS-acetylene, consuming the reagent and creating a difficult-to-separate byproduct.

-

-

Procedure:

-

Combine the aryl iodide, Pd(dppf)Cl₂, and CuI in a Schlenk flask. Evacuate and backfill with Argon (3 cycles).

-

Add degassed MeCN and Et₃N, followed by TMS-acetylene. Stir at 80 °C for 2 hours[1].

-

Filter the cooled mixture through a Celite pad to remove insoluble Pd/Cu salts, then concentrate the filtrate.

-

Deprotection: Dissolve the residue in MeOH (25 mL) and treat with aqueous K₂CO₃ (60 mmol). Stir at room temperature for 3 hours[1]. Rationale: K₂CO₃ is a mild base that selectively cleaves the Si-C bond without hydrolyzing the methyl ester[3].

-

-

Self-Validating Steps: Monitor the desilylation via TLC (Hexane/EtOAc 9:1). Successful deprotection is confirmed by the disappearance of the non-polar TMS-alkyne spot. Validate the isolated product via ¹H NMR (CDCl₃): look for the characteristic terminal alkyne proton as a sharp singlet at δ ~3.28 ppm and the ester methoxy singlet at δ ~3.90 ppm[4]. LC-MS should show an m/z of 175 [M+H]⁺[1].

Diarylalkyne Core Assembly

This step couples the terminal alkyne to the heteroaromatic headgroup (e.g., 6-bromopyrazolo[1,5-a]pyrimidine for GZD856 or 3-iodoimidazo[1,2-b]pyridazine for Ponatinib)[1],[3].

-

Reagents: Methyl 3-ethynyl-4-methylbenzoate (2.2 mmol), Heteroaryl Halide (2.0 mmol), Pd(PPh₃)₂Cl₂ (0.01 mmol), CuI (0.1 mmol), DIPEA (1.5 mmol), DMF (10 mL)[1].

-

Causality & Field Insights:

-

Solvent & Base: DMF is required due to the poor solubility of poly-nitrogenous heteroaromatics. DIPEA (N,N-diisopropylethylamine) is selected over Et₃N; its increased steric bulk prevents it from acting as a competing nucleophile against the electron-deficient heteroaryl halide[1].

-

-

Procedure:

-

Charge a vial with the alkyne, heteroaryl halide, DIPEA, and DMF. Degas thoroughly.

-

Add Pd(PPh₃)₂Cl₂ and CuI under a stream of Argon. Note: Adding catalysts last prevents premature activation and alkyne homocoupling.

-

Stir at 80 °C overnight, then quench with H₂O[1]. Extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography[1].

-

-

Self-Validating Steps: The reaction mixture will transition from a pale suspension to a deep brown, homogeneous solution. Validate completion via LC-MS, as TLC Rf values between the starting ester and the diarylalkyne product are often deceptively similar.

Direct Amide Formation (Ester Aminolysis)

The final step links the diarylalkyne core to a functionalized aniline[1].

-

Reagents: Diarylalkyne ester (0.5 mmol), substituted aniline (e.g., 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline) (0.5 mmol), KOtBu (3 mmol), anhydrous THF (20 mL)[1].

-

Causality & Field Insights: Traditional amide synthesis requires saponification of the ester to a carboxylic acid followed by activation with peptide coupling reagents (e.g., HATU). This two-step process is inefficient and risks degradation of the alkyne. Instead, Potassium tert-butoxide (KOtBu) is used to deprotonate the aniline, generating a highly reactive nitrogen anion that directly attacks the methyl ester[1].

-

Procedure:

-

Dissolve the ester and aniline in anhydrous THF (10 mL) and cool to -20 °C[1].

-

Slowly add a solution of KOtBu in THF (10 mL) dropwise[1]. Critical: The reaction is exothermic; maintaining an internal temperature below -10 °C during addition prevents decomposition.

-

Stir for 1 hour at -20 °C, then warm to room temperature and stir for 8 hours[1].

-

-

Self-Validating Steps: Successful conversion is definitively proven by the disappearance of the ester methoxy singlet (δ ~3.90 ppm) in the ¹H NMR spectrum of the crude mixture, replaced by a downfield amide N-H proton signal (δ >10.0 ppm)[4].

Quantitative Data & Yield Optimization

The table below summarizes validated reaction conditions from the literature for the synthesis of the Methyl 3-ethynyl-4-methylbenzoate building block, demonstrating the robustness of the Sonogashira/Deprotection sequence.

| Entry | Starting Material | Catalyst System | Alkyne Source | Deprotection Conditions | Overall Yield | Reference |

| 1 | Methyl 3-iodo-4-methylbenzoate | Pd(dppf)Cl₂ / CuI | TMS-Acetylene | K₂CO₃, MeOH, RT, 3 h | 90.0% | GZD856 Synthesis[1] |

| 2 | Methyl 3-bromo-4-methylbenzoate | Pd-TPGS (1500 ppm) / CuI | TES-Acetylene | K₂CO₃, MeOH/THF, 45 °C, 5 h | 84.6% | Ponatinib Synthesis[3] |

| 3 | Methyl 3-iodo-4-methylbenzoate | Pd(PPh₃)₂Cl₂ / CuI | TMS-Acetylene | TBAF, THF, 0 °C, 1 h | 88.0% | DDR Inhibitor Synthesis[4] |

Note: The use of the aryl iodide (Entries 1 & 3) generally allows for milder conditions and higher yields compared to the aryl bromide (Entry 2), though the bromide can be successfully coupled using specialized micellar catalysis (Pd-TPGS)[3].

References

-

Synthesis and identification of GZD856 as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance. National Institutes of Health (PMC). 1

-

Methyl 3-ethynyl-4-methylbenzoate | 1255099-13-8. Sigma-Aldrich. 2

-

Electronic Supplementary Information: Synthesis of ponatinib. The Royal Society of Chemistry. 3

-

Design, Synthesis, and Biological Evaluation of 3-(Imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide as a Dual Inhibitor of Discoidin Domain Receptors 1 and 2. ACS Publications. 4

Sources

Application Note: Methyl 3-Ethynyl-4-Methylbenzoate in the Synthesis of Targeted Kinase Inhibitors

Executive Summary

The development of next-generation targeted therapeutics relies heavily on bifunctional building blocks that offer orthogonal reactivity. Methyl 3-ethynyl-4-methylbenzoate (CAS: 1255099-13-8) has emerged as a critical pharmaceutical intermediate, particularly in the synthesis of tyrosine kinase inhibitors designed to overcome drug resistance[1]. Featuring a terminal alkyne, an unactivated methyl ester, and a sterically active ortho-methyl group, this scaffold enables rapid diversification through cross-coupling and amidation chemistries. This application note provides a comprehensive guide to utilizing this building block, detailing the mechanistic rationale behind its structural features and providing field-validated protocols for its integration into drug discovery pipelines.

Structural & Mechanistic Rationale

The architectural value of methyl 3-ethynyl-4-methylbenzoate lies in its highly specific functional group presentation:

-

The Terminal Alkyne (Rigid Linker): The ethynyl group serves as a rigid, linear spacer. In the context of Bcr-Abl inhibitors (such as Ponatinib and GZD856), the carbon-carbon triple bond is mechanistically essential. It lacks protruding hydrogen atoms, allowing the molecule to thread through the sterically restricted hydrophobic pocket caused by the T315I "gatekeeper" mutation (threonine mutated to the bulkier isoleucine) [1].

-

The Methyl Ester (Latent Electrophile): The ester provides a stable handle that survives the basic and transition-metal-catalyzed conditions of alkyne functionalization. It can later be directly amidated using strong bases, bypassing the need for saponification and expensive peptide coupling reagents.

-

The Ortho-Methyl Group (Conformational Lock): The methyl group adjacent to the alkyne restricts the rotational degrees of freedom of the resulting diarylalkyne axis, locking the molecule into a bioactive conformation that maximizes binding affinity within the kinase hinge region.

Orthogonal Synthetic Workflows

The true utility of this intermediate is its orthogonal reactivity. The alkyne can be selectively reacted via Sonogashira coupling or CuAAC (Click chemistry) without disturbing the ester. Subsequently, the ester can be functionalized to append solubilizing groups or target-binding motifs.

Orthogonal synthetic workflow leveraging methyl 3-ethynyl-4-methylbenzoate.

Validated Experimental Protocols

The following protocols detail the synthesis of the Bcr-Abl inhibitor GZD856, demonstrating the sequential functionalization of the alkyne and ester moieties [1]. These procedures are designed to be self-validating, with clear causality for each reagent choice.

Protocol A: Sonogashira Coupling (Alkynylation of Heteroaryl Halides)

Objective: To couple the terminal alkyne with a heteroaryl halide (e.g., 6-bromopyrazolo[1,5-a]pyrimidine) to form the rigid diarylalkyne core.

Mechanistic Insight: The use of Palladium(II) alongside a Copper(I) co-catalyst facilitates a smooth transmetallation cycle.

Step-by-Step Procedure:

-

Preparation: In an oven-dried vial equipped with a rubber septum, add methyl 3-ethynyl-4-methylbenzoate (1.1 equiv, ~385 mg) and the heteroaryl bromide (1.0 equiv, ~396 mg).

-

Catalyst Loading: Add

(0.005 equiv) and CuI (0.05 equiv). Crucial Step: The low palladium loading is sufficient due to the high reactivity of the unhindered terminal alkyne. -

Solvent & Base: Dissolve the mixture in anhydrous DMF (10 mL) and add DIPEA (0.75 equiv).

-

Degassing: Subject the mixture to three cycles of vacuum/argon backfilling. Oxygen must be rigorously excluded to prevent Glaser homocoupling of the alkyne.

-

Reaction: Heat the mixture to 80 °C and stir overnight (approx. 12-14 hours).

-

Workup: Quench the reaction with distilled

(20 mL). Extract the aqueous layer with Ethyl Acetate ( -

Purification: Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to yield the diarylalkyne methyl ester.

Protocol B: Direct Ester Amidation via Potassium tert-Butoxide

Objective: To convert the unactivated methyl ester directly into an amide using a complex aniline derivative, bypassing ester hydrolysis.

Mechanistic Insight: Standard amidation requires hydrolyzing the ester to a carboxylic acid and using coupling reagents (e.g., HATU, EDC). By using Potassium tert-butoxide (KOtBu), the aniline is deprotonated to form a highly nucleophilic anilide anion, which directly attacks the ester carbonyl. The reaction is initiated at -20 °C to prevent nucleophilic attack on the alkyne and to suppress ester enolization.

Step-by-Step Procedure:

-

Preparation: Dissolve the diarylalkyne methyl ester from Protocol A (1.0 equiv, ~145 mg) and the target aniline derivative (1.0 equiv) in anhydrous THF (10 mL) under an argon atmosphere.

-

Cooling: Cool the reaction flask to -20 °C using a dry ice/ethylene glycol bath.

-

Activation: Slowly add a solution of KOtBu (6.0 equiv, ~336 mg) in anhydrous THF (10 mL) dropwise over 15 minutes. Crucial Step: The large excess of KOtBu ensures complete formation of the anilide anion and drives the equilibrium of the transamidation forward.

-

Reaction: Stir at -20 °C for 1 hour, then slowly remove the cooling bath and allow the mixture to warm to room temperature. Stir for an additional 8 hours.

-

Workup: Evaporate the THF under reduced pressure. Re-dissolve the crude residue in Ethyl Acetate and wash with saturated aqueous

to neutralize the strong base. -

Purification: Dry the organic layer, concentrate, and purify via reverse-phase HPLC or recrystallization to isolate the final active pharmaceutical ingredient (API).

Quantitative Data Summary

To aid in experimental planning, the expected parameters and yields for the functionalization of methyl 3-ethynyl-4-methylbenzoate are summarized below.

| Reaction Type | Reagents & Catalysts | Temp (°C) | Time (h) | Expected Yield (%) | Primary Application |

| Sonogashira Coupling | 80 °C | 12 - 14 | 85 - 92% | Kinase hinge-binder attachment | |

| CuAAC (Click) | 25 °C | 4 - 6 | > 95% | Triazole linker formation | |

| Direct Amidation | KOtBu, Aniline derivative, THF | -20 to 25 °C | 9 | 70 - 78% | Solvent-exposed motif attachment |

| Saponification | LiOH or K₂CO₃, MeOH/ | 25 °C | 3 | > 98% | Carboxylic acid generation |

Pharmacological Application: Overcoming the T315I Mutation

The ultimate validation of this building block is its role in synthesizing APIs like GZD856 [1]. The T315I mutation in Bcr-Abl kinase confers resistance to first-generation inhibitors like Imatinib. The linear geometry of the alkyne derived from methyl 3-ethynyl-4-methylbenzoate avoids steric clash with the bulky isoleucine residue, successfully inhibiting the kinase and shutting down downstream oncogenic signaling pathways (STAT5 and CrkL), ultimately inducing apoptosis in leukemic cells.

Mechanism of action for alkyne-linked inhibitors overcoming Bcr-Abl T315I resistance.

References

-

Title: Synthesis and identification of GZD856 as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

Application Notes and Protocols for the Use of Methyl 3-ethynyl-4-methylbenzoate in Click Chemistry

Introduction: The Transformative Power of Click Chemistry and the Role of Terminal Alkynes

In the landscape of modern chemical synthesis, particularly within the realms of drug discovery, bioconjugation, and materials science, the advent of "click chemistry" has been nothing short of revolutionary.[1][2][3] Coined by K. Barry Sharpless, this concept champions a suite of reactions that are modular, high-yielding, and generate minimal and inoffensive byproducts.[1][2] At the heart of this chemical philosophy lies the pursuit of reactions that are not only efficient but also bioorthogonal, meaning they can proceed within a living system without interfering with native biochemical processes.[1]

Among the arsenal of click reactions, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has emerged as the gold standard.[4][5] This reaction forges a stable triazole linkage between a terminal alkyne and an azide, two functional groups that are largely absent from biological systems, thus ensuring exquisite selectivity.[6][7] The terminal alkyne, therefore, serves as a critical handle for a vast array of chemical modifications and conjugations.

This application note provides a detailed guide to the use of a specific terminal alkyne, Methyl 3-ethynyl-4-methylbenzoate , in click chemistry. We will delve into the practical aspects of its application, providing robust protocols and expert insights to empower researchers in their scientific endeavors.

Featured Alkyne: Methyl 3-ethynyl-4-methylbenzoate - A Versatile Building Block

Methyl 3-ethynyl-4-methylbenzoate is an aromatic terminal alkyne that offers a unique combination of functionalities. Its structure comprises a terminal alkyne for click conjugation, a methyl ester that can be further modified (e.g., through hydrolysis to a carboxylic acid for subsequent amide coupling), and a substituted benzene ring that provides a rigid scaffold. These features make it an attractive building block for a variety of applications, from the synthesis of small molecule libraries to the functionalization of biomolecules.

Chemical Properties:

Core Principles of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)